Cas no 35339-71-0 ((3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(1R,4Z)-1-methyl-4-(1-methylethyl)hept-4-en-1-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name))
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(1R,4Z)-1-methyl-4-(1-methylethyl)hept-4-en-1-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name) structure](https://fr.kuujia.com/scimg/cas/35339-71-0x500.png)
35339-71-0 structure
Nom du produit:(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(1R,4Z)-1-methyl-4-(1-methylethyl)hept-4-en-1-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name)
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(1R,4Z)-1-methyl-4-(1-methylethyl)hept-4-en-1-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name) Propriétés chimiques et physiques
Nom et identifiant
-
- (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(1R,4Z)-1-methyl-4-(1-methylethyl)hept-4-en-1-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name)
- Cholest-5-en-3-ol, 24-propylidene-, (3beta,24Z)-
- 35339-71-0
- 29-Methylisofucosterol
- LMST01050007
- (z)-24-propylidene-cholesterol
- (3beta,24Z)-24-Propylidenecholest-5-en-3-ol
- 24Z-propylidene-cholest-5-en-3beta-ol
- (E)-24-Propylidenecholesterol
- (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-yloct-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- SCHEMBL22410867
- CHEBI:175445
- Cholest-5-en-3-ol, 24-propylidene-, (3.beta.)-
- DTXSID501274316
- LVMOSMRIAUDGQC-CDXQRKPWSA-N
- 24-Propylidenecholest-5-en-3beta-ol
- (3I(2),24Z)-24-Propylidenecholest-5-en-3-ol
- 24-propylidenecholest-5-en-3 beta-ol
-
- Piscine à noyau: InChI=1S/C30H50O/c1-7-8-22(20(2)3)10-9-21(4)26-13-14-27-25-12-11-23-19-24(31)15-17-29(23,5)28(25)16-18-30(26,27)6/h8,11,20-21,24-28,31H,7,9-10,12-19H2,1-6H3/b22-8-/t21-,24+,25+,26-,27+,28+,29+,30-/m1/s1
- La clé Inchi: LVMOSMRIAUDGQC-CDXQRKPWSA-N
- Sourire: CCC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Propriétés calculées
- Qualité précise: 426.3864
- Masse isotopique unique: 426.386166214g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 6
- Complexité: 701
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 8
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 9.3
- Surface topologique des pôles: 20.2Ų
Propriétés expérimentales
- Le PSA: 20.23
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(1R,4Z)-1-methyl-4-(1-methylethyl)hept-4-en-1-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name) Littérature connexe
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
4. Book reviews
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
35339-71-0 ((3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(1R,4Z)-1-methyl-4-(1-methylethyl)hept-4-en-1-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name)) Produits connexes
Fournisseurs recommandés
Wuhan brilliant Technology Co.,Ltd
Membre gold
Fournisseur de Chine
Lot

Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif

PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif
